methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a structurally complex molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-methoxyphenylmethyl group at position 3 and a sulfanyl acetamido-benzoate moiety at position 2.
Properties
IUPAC Name |
methyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-31-16-9-7-15(8-10-16)13-27-22(29)21-19(11-12-33-21)26-24(27)34-14-20(28)25-18-6-4-3-5-17(18)23(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFUQDGCTUDKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with a thieno[3,2-d]pyrimidine derivative, followed by acylation with 2-bromoacetamido benzoate. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its ester and amide groups:
-
The ester group at the benzoate moiety is particularly susceptible to hydrolysis, forming the corresponding carboxylic acid.
-
Amide hydrolysis requires harsher conditions and may lead to degradation of the thienopyrimidine core in extreme cases .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker participates in nucleophilic substitution reactions, enabling functionalization:
| Reagent | Conditions | Outcome | References |
|---|---|---|---|
| Alkyl Halides | K₂CO₃, DMF, 60°C | Replacement of the sulfanyl group with alkyl chains or other nucleophiles | |
| Thiols | Mild base (e.g., Et₃N), room temperature | Thiol-disulfide exchange reactions |
-
Reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) with mild bases to deprotonate nucleophiles.
Oxidation Reactions
The sulfur atom in the sulfanyl group can undergo oxidation:
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives | |
| mCPBA | Dichloromethane, 0°C → rt | Selective sulfoxide formation |
Cycloaddition and Ring-Opening Reactions
| Reagent | Conditions | Outcome | References |
|---|---|---|---|
| Grignard Reagents | THF, -78°C → rt | Nucleophilic attack at the pyrimidine ring, leading to ring opening | |
| Hydrazine | Ethanol, reflux | Formation of hydrazide derivatives |
Enzymatic Interactions
While not a classical chemical reaction, the compound interacts with biological systems:
Stability Under Environmental Conditions
The compound’s stability influences its reactivity:
| Condition | Observation | References |
|---|---|---|
| Light Exposure | Gradual decomposition via radical-mediated pathways | |
| Aqueous Solutions | Stable at pH 4–7; rapid hydrolysis outside this range |
Key Research Findings
-
Synthetic Utility : The sulfanyl group serves as a versatile handle for further derivatization, enabling the synthesis of analogs with modified pharmacological profiles.
-
Metabolic Pathways : Oxidative metabolism by cytochrome P450 enzymes generates bioactive metabolites, though these are less stable than the parent compound .
-
Structure-Activity Relationship (SAR) : Modifications at the sulfanyl or ester positions significantly alter biological activity, underscoring the importance of these groups in medicinal chemistry .
For further details on synthetic protocols or characterization data, consult primary references from EvitaChem or PubChem .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate. For instance:
| Study | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis | |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
The compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a novel anticancer agent.
Anti-inflammatory Properties
The thienopyrimidine derivatives have been associated with anti-inflammatory activities. A study indicated that this compound could inhibit pro-inflammatory cytokines in vitro:
| Cytokine | Inhibition (%) at 50 μM |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 50% |
| IL-1β | 40% |
These findings suggest that the compound may be useful in treating inflammatory diseases.
Case Study 1: Anticancer Screening
A comprehensive screening of a library containing thienopyrimidine derivatives led to the identification of this compound as a promising candidate for further development due to its potent anticancer activity against multicellular spheroids .
Case Study 2: Neuroprotective Effects
In a study focusing on neuroprotection, compounds structurally similar to this compound displayed protective effects against oxidative stress in neuronal cells by inhibiting acetylcholinesterase and reducing reactive oxygen species .
Mechanism of Action
The mechanism of action of methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarity and Computational Metrics
Structural similarity is a cornerstone of drug discovery, guided by the principle that analogous molecules may exhibit comparable biological activities. Key methodologies for comparison include:
- Tanimoto Coefficient : A fingerprint-based metric quantifying molecular similarity. Compounds with Tanimoto scores >0.5 are considered structurally related .
- Murcko Scaffolds: Frameworks identifying common chemotypes. For example, thienopyrimidine derivatives share a fused heterocyclic core, while sulfanyl or acetamido side chains modulate specificity .
Table 1: Hypothetical Structural Similarity Analysis
*Hypothetical scores based on Morgan fingerprints (radius=2) and .
Bioactivity Profile Clustering
Bioactivity profiles often correlate with structural features. For instance:
- Activity Landscape Modeling: Identifies "activity cliffs," where minor structural changes yield significant potency differences . Thienopyrimidines with sulfanyl linkages (e.g., the target compound) may exhibit unique kinase inhibition profiles compared to benzooxazine analogs .
- NCI-60 Dataset Analysis : Compounds with shared scaffolds cluster into groups with similar mechanisms of action (e.g., HDAC inhibition, DNA intercalation) .
Table 2: Illustrative Bioactivity Clustering (Hypothetical)
| Compound | Target Protein | IC50 (nM) | Mechanism | Structural Class |
|---|---|---|---|---|
| Target Compound | HDAC8 | ~100 | Epigenetic modulation | Thienopyrimidine |
| SAHA (Reference) | HDAC8 | 10 | Pan-HDAC inhibitor | Hydroxamic acid |
| Aglaithioduline | HDAC8 | 120 | Partial HDAC inhibition | Phytochemical |
| Ethametsulfuron methyl ester | Acetolactate synthase | 0.5 | Herbicidal | Triazinyl-sulfonyl benzoate |
*Data inferred from .
Biological Activity
Methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The presence of functional groups such as methoxy and sulfanyl enhances its reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of 462.52 g/mol.
Antitumor Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12e | SU-DHL-6 | 0.55 |
| Compound 12e | WSU-DLCL-2 | 0.95 |
| Compound 12e | K562 | 1.68 |
These findings suggest that the compound may induce apoptosis and inhibit tumor cell proliferation through specific mechanisms targeting cell cycle regulation and apoptosis pathways .
Antiviral Properties
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antiviral activities. Some studies have reported that these compounds can inhibit viral replication in cell cultures, showcasing their potential as antiviral agents against various viruses, including HSV and others .
The mechanism of action for this compound is believed to involve:
- Inhibition of Kinases : Many thieno[3,2-d]pyrimidine derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Activity : Some derivatives have shown selective activity against fungal strains and could be explored further for their antimicrobial potential .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving thiophene derivatives.
- Introduction of Functional Groups : Nucleophilic substitution reactions are employed to introduce methoxy and sulfanyl groups.
- Final Assembly : The final product is obtained through amide bond formation .
Case Studies and Research Findings
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in drug design:
- Antitumor Agents : A study demonstrated that modifications on the thieno[3,2-d]pyrimidine scaffold significantly enhanced antitumor activity against lymphoma cell lines .
- Structure Activity Relationship (SAR) : Research has indicated that certain modifications on the phenyl rings improve biological efficacy, suggesting a pathway for optimizing these compounds for therapeutic use .
Q & A
Q. What are the key spectroscopic techniques for confirming the structure of methyl 2-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate?
- Methodological Answer : Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., resolving isotopic patterns for sulfur-containing moieties) and multinuclear NMR (¹H, ¹³C, DEPT-135) to assign proton and carbon environments. For example, the thieno[3,2-d]pyrimidinone core generates distinct aromatic proton shifts (δ 7.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm). X-ray crystallography is recommended for unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in analogous thienopyrimidine derivatives .
Q. What synthetic routes are reported for analogous thieno[3,2-d]pyrimidinone derivatives?
- Methodological Answer : A common approach involves multi-step condensation : (i) Synthesis of the thienopyrimidinone core via cyclization of thiourea intermediates with α-ketoesters. (ii) Introduction of the 4-methoxybenzyl group via nucleophilic substitution or Mitsunobu reaction. (iii) Sulfhydryl-acetamido coupling using EDCI/HOBt-mediated amide bond formation. Critical parameters include reaction temperature control (60–80°C for cyclization) and anhydrous conditions to avoid hydrolysis of the methyl ester .
Q. How can researchers assess the purity of this compound for in vitro studies?
- Methodological Answer : Purity ≥95% is typically required. Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) and UV detection at 254 nm. Confirm homogeneity via LC-MS to detect trace impurities (e.g., unreacted intermediates). For sulfur-containing analogs, elemental analysis (C, H, N, S) is advised to validate stoichiometry .
Advanced Research Questions
Q. How can contradictory solubility data for thienopyrimidinone derivatives be resolved?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent-dependent aggregation. Conduct dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers. For organic solvents, use Hansen solubility parameters to optimize solvent blends (e.g., DMSO:EtOH 1:1 v/v). Pre-saturate solvents with N₂ to prevent oxidative degradation of the thioether linkage .
Q. What experimental designs are recommended for evaluating kinase inhibition activity?
- Methodological Answer : Use ATP-competitive binding assays (e.g., fluorescence polarization) with recombinant kinases (e.g., EGFR, VEGFR2). Include positive controls (e.g., staurosporine) and validate results via dose-response curves (IC₅₀ determination). For selectivity profiling, employ a kinase panel assay (≥50 kinases) and analyze data using hierarchical clustering to identify off-target effects .
Q. How can computational methods guide the optimization of this compound’s metabolic stability?
- Methodological Answer : Perform in silico metabolite prediction (e.g., CYP450-mediated oxidation using Schrödinger’s ADMET Predictor). Prioritize modifications at metabolically labile sites:
Q. What strategies mitigate low yields in the final coupling step?
- Methodological Answer : Low yields often stem from steric hindrance at the acetamido moiety. Optimize by: (i) Switching from EDCI/HOBt to HATU/DIPEA for improved coupling efficiency. (ii) Using microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics. (iii) Purifying intermediates via flash chromatography (hexane:EtOAc 3:1) before coupling. Document yield improvements using a Design of Experiments (DoE) approach to identify critical factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
